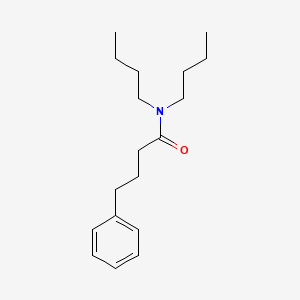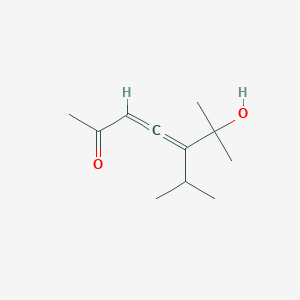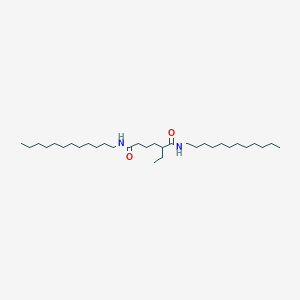![molecular formula C26H28O4 B14596359 1-[4,6-Bis(benzyloxy)-2-methoxy-3-methylphenyl]butan-1-one CAS No. 59902-39-5](/img/structure/B14596359.png)
1-[4,6-Bis(benzyloxy)-2-methoxy-3-methylphenyl]butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4,6-Bis(benzyloxy)-2-methoxy-3-methylphenyl]butan-1-one is an organic compound characterized by its complex aromatic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4,6-Bis(benzyloxy)-2-methoxy-3-methylphenyl]butan-1-one typically involves multi-step organic reactions. One common method starts with the preparation of 4,6-bis(benzyloxy)-2-methoxy-3-methylbenzene, which is then subjected to Friedel-Crafts acylation using butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 1-[4,6-Bis(benzyloxy)-2-methoxy-3-methylphenyl]butan-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
1-[4,6-Bis(benzyloxy)-2-methoxy-3-methylphenyl]butan-1-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-[4,6-Bis(benzyloxy)-2-methoxy-3-methylphenyl]butan-1-one involves its interaction with specific molecular targets. The compound’s aromatic rings and functional groups allow it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
4-Benzyloxy-1-butanol: Shares the benzyloxy functional group and is used in similar synthetic applications.
1,4-Bis(decyloxy)benzene: Another aromatic compound with similar structural features but different applications.
Uniqueness: 1-[4,6-Bis(benzyloxy)-2-methoxy-3-methylphenyl]butan-1-one is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
59902-39-5 |
|---|---|
Fórmula molecular |
C26H28O4 |
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
1-[2-methoxy-3-methyl-4,6-bis(phenylmethoxy)phenyl]butan-1-one |
InChI |
InChI=1S/C26H28O4/c1-4-11-22(27)25-24(30-18-21-14-9-6-10-15-21)16-23(19(2)26(25)28-3)29-17-20-12-7-5-8-13-20/h5-10,12-16H,4,11,17-18H2,1-3H3 |
Clave InChI |
OJUJBTCSQIBSIX-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)C1=C(C=C(C(=C1OC)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[2-(Octyloxy)-2-oxoethyl]disulfanyl}acetic acid](/img/structure/B14596279.png)
![Pyridine, 2-[[1-(4-fluorophenyl)ethyl]sulfinyl]-, 1-oxide](/img/structure/B14596281.png)
![7,7-Dicyclopropyl-10-cyclopropylidenedispiro[2.0.5~4~.1~3~]decane](/img/structure/B14596292.png)
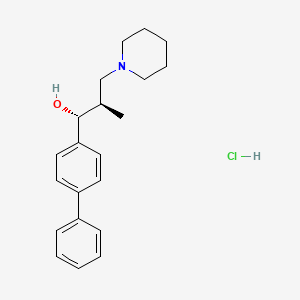
![2-Azaspiro[4.5]decane-1,3-dione, 2-(methylphenylamino)-](/img/structure/B14596304.png)
![Acetic acid;3-[ethenyl-methyl-(4-methylphenyl)silyl]prop-2-yn-1-ol](/img/structure/B14596312.png)
![Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)ethyl]phosphanium iodide](/img/structure/B14596323.png)
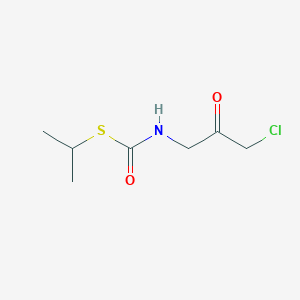
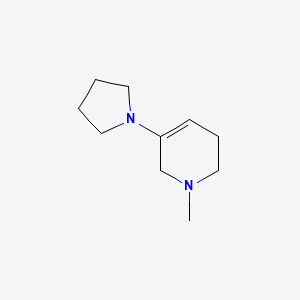
![N-[(Z)-(3-methylphenyl)methylideneamino]aniline](/img/structure/B14596348.png)
![1,2,4-Triazolo[3,4-c][1,2,4]triazine, 3,5,6-trimethyl-](/img/structure/B14596354.png)
